(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Regioselective Synthesis : Alizadeh, Moafi, and Zhu (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, which could be related to the chemical structure . This synthesis involves a 1,3-dipolar cycloaddition reaction, showcasing the compound's role in organic synthesis (Alizadeh, Moafi, & Zhu, 2015).
Biological Applications
- Anticancer Properties : Radhika et al. (2020) synthesized and evaluated a series of pyrazoline incorporated isoxazole derivatives for their anticancer activity. The study highlights the potential of these compounds in cancer research, which could include derivatives like the one (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
- Antimicrobial Activity : Research by Kumar et al. (2012) on similar pyrazoline derivatives demonstrated significant antimicrobial activity, indicating the compound's potential use in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Chemical Properties and Reactivity
- Corrosion Inhibition : Yadav et al. (2015) investigated pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests that the compound could also be explored for its corrosion inhibition properties (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Miscellaneous Applications
- Fluorescent Colorimetric Chemosensors : Manna, Chowdhury, and Patra (2020) developed a phenyl thiadiazole-based Schiff base receptor for the turn-on fluorescent, colorimetric detection of Al3+ ions. The structural similarity suggests that the compound could have applications in sensor technology (Manna, Chowdhury, & Patra, 2020).
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(11-15)24(26)27)23(22-18)21(25)20-9-4-10-29-20/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFMXDZZOBGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.